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molecular formula C9H11Cl2N B1469732 3-(4-Chlorophenyl)azetidine hydrochloride CAS No. 7606-31-7

3-(4-Chlorophenyl)azetidine hydrochloride

Cat. No. B1469732
M. Wt: 204.09 g/mol
InChI Key: UYLBLWORDUSKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428502B2

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 5.2, except (4-chlorophenyl)boronic acid was used in place of (4-cyanophenyl)boronic acid. The title compound was obtained in 20% yield over two steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:5][CH:4]([C:6]2[CH:13]=[CH:12][C:9](C#N)=[CH:8][CH:7]=2)[CH2:3]1.[Cl:14]C1C=CC(B(O)O)=CC=1>>[ClH:14].[Cl:1][C:9]1[CH:12]=[CH:13][C:6]([CH:4]2[CH2:5][NH:2][CH2:3]2)=[CH:7][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CC(C1)C1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C1CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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